molecular formula C11H11NO2 B7784675 5-(4-Methoxyphenyl)-3-methylisoxazole

5-(4-Methoxyphenyl)-3-methylisoxazole

Cat. No.: B7784675
M. Wt: 189.21 g/mol
InChI Key: ADDVDVTVRGHZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure has been confirmed via spectral

  • IR (KBr): Peaks at 2936, 1612, 1510, 1430, 1253, 1174, 1022, 787, and 680 cm⁻¹ .
  • NMR:
    • ¹H-NMR (CDCl₃): δ 2.33 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.24 (s, 1H, C4-H), 6.96 (d, J = 8.8 Hz, 2H, ArH), 7.69 (d, J = 8.8 Hz, 2H, ArH) .
    • ¹³C-NMR (CDCl₃): δ 11.4 (CH₃), 55.2 (OCH₃), 98.7 (C4), 114.2–169.5 (aromatic carbons and isoxazole ring) .
  • HRMS: m/z 190.0868 [M+H]⁺ (calculated), 190.0862 (observed) .

Isoxazole derivatives are pharmacologically significant due to their roles as enzyme inhibitors (e.g., ALOX15 in cancer and inflammation ) and their structural versatility in drug design .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-7-11(14-12-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDVDVTVRGHZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with acetoacetic ester, followed by cyclization to form the isoxazole ring . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 3-Methylisoxazole vs. 3-Phenylisoxazole
  • DAT Inhibition : In dopamine transporter (DAT) studies, 3-methylisoxazole derivatives (e.g., 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane) exhibited 5–20-fold higher potency than 3-phenylisoxazole analogs .
  • Selectivity : Methyl substitution at position 3 enhances selectivity for DAT over serotonin transporters (SERT) .
(b) Amino-Substituted Analogs
(c) Carboxylic Acid Derivatives
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS RN 33282-16-5): The carboxylic acid group enhances solubility but may reduce membrane permeability, limiting central nervous system (CNS) activity compared to methyl esters .

Pharmacological Targets and Mechanisms

Compound Key Structural Features Biological Activity Reference
5-(4-Methoxyphenyl)-3-methylisoxazole 3-CH₃, 5-(4-OCH₃-C₆H₄) ALOX15 inhibition (IC₅₀ not reported)
SU101 (Leflunomide analog) 5-CH₃, 4-CONH-(4-CF₃-C₆H₄) PDGFRβ inhibition (IC₅₀ = 0.59 nM for DAT)
5-(4-Fluorophenyl)-3-methylisoxazole 3-CH₃, 5-(4-F-C₆H₄) Enhanced lipophilicity; antiviral activity
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 3-(4-F-C₆H₄), 4-COOCH₃ Intermediate for prodrug synthesis; no direct activity reported

Physicochemical Properties

  • Fluorine substitution (e.g., 4-fluorophenyl) improves membrane permeability and bioavailability due to increased lipophilicity and reduced polar surface area .
  • Synthetic Accessibility :
    • Methyl and phenyl derivatives are synthesized via cyclocondensation of hydroxylamine with diketones or alkynes .
    • Carboxylic acid derivatives often require hydrolysis of esters (e.g., ethyl to acid) under basic conditions .

Key Research Findings

  • ALOX15 Inhibition : Substituted isoxazoles (e.g., 5-(4-methoxyphenyl)-1H-indoles) show stronger inhibition of rabbit ALOX15 than imidazole analogs, attributed to optimized hydrophobic interactions .
  • Antiviral Activity: Disoxaril (5-[7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole) inhibits picornaviruses by targeting viral uncoating .
  • Cancer Therapeutics : SU101’s 5-methylisoxazole core disrupts PDGF-driven tumor growth via receptor tyrosine kinase inhibition, demonstrating in vivo efficacy in glioma and prostate cancer models .

Q & A

Q. What are the optimized synthetic routes for 5-(4-Methoxyphenyl)-3-methylisoxazole, and how do reaction conditions influence yield?

The compound can be synthesized via cycloaddition reactions, such as the hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes . Key steps include:

  • Solvent-free conditions : Heating nitrile oxide precursors (e.g., benzaldehyde oxime derivatives) with alkynes at 60°C in the presence of anhydrous ZnCl₂ as a catalyst .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the product.
  • Yield optimization : Temperature control (60–80°C) and stoichiometric ratios (1:2 nitrile oxide to alkyne) are critical. Suboptimal conditions may lead to side products like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Resolves bond lengths, torsion angles (e.g., C1-C6-C7-N8 = -54.4°), and intermolecular interactions (O–H···O hydrogen bonds) .
  • Spectroscopy :
    • ¹H NMR : Methyl groups resonate at δ 2.3–2.5 ppm; aromatic protons appear at δ 6.8–7.5 ppm .
    • HRMS : Confirm molecular formula (e.g., C₁₂H₁₁NO₂ requires m/z 201.0790) .

Q. What are the key biological activities of isoxazole derivatives, and how can they guide research on this compound?

Isoxazole derivatives exhibit:

  • Antimicrobial activity : Substitutions at the 3- and 5-positions enhance interactions with bacterial enzymes (e.g., penicillin-binding proteins) .
  • Anticancer potential : The methoxyphenyl group may intercalate DNA or inhibit kinases, as seen in structurally similar compounds .
  • Methodological note : Screen for activity using in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) and compare with analogs like 5-methyl-3-phenylisoxazole-4-carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological data for this compound?

  • Yield discrepancies : Trace solvent residues (e.g., ethanol) or incomplete cycloaddition may reduce purity. Use TLC monitoring and optimize catalyst loading (e.g., 0.1–0.2 equiv. ZnCl₂) .
  • Biological variability : Differences in cell lines or assay conditions (e.g., pH, serum content) can alter results. Standardize protocols using reference compounds like ethyl 5-formyl-3-methylisoxazole-4-carboxylate .

Q. What computational methods are suitable for predicting the reactivity or drug-likeness of this compound?

  • Molecular docking : Model interactions with targets (e.g., COX-2) using software like AutoDock Vina. The methoxy group’s electron-donating effects may enhance binding affinity .
  • QSAR studies : Correlate substituent effects (e.g., logP of the methoxyphenyl group) with bioactivity. PubChem descriptors (e.g., topological polar surface area) can validate predictions .

Q. How can regioselectivity challenges in isoxazole functionalization be addressed?

  • Directed metallation : Use LiTMP to deprotonate the 4-position selectively, enabling carboxylation or halogenation .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids can modify the phenyl ring without disrupting the isoxazole core .

Q. What green chemistry approaches are applicable to scaling up synthesis?

  • Continuous flow reactors : Reduce reaction time and improve safety for exothermic steps (e.g., cycloadditions) .
  • Biocatalysis : Explore lipases or esterases for hydrolyzing intermediates like ethyl esters, minimizing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-3-methylisoxazole
Reactant of Route 2
5-(4-Methoxyphenyl)-3-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.